1-[(4-ethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
Description
1-[(4-Ethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a benzimidazole derivative characterized by a sulfonyl group attached to the 1-position of the benzimidazole core, substituted with a 4-ethylphenyl moiety, and a methyl group at the 2-position. Its structure combines a planar benzimidazole ring with a sulfonyl linker, which enhances solubility and binding affinity to biological targets.
Properties
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-2-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-3-13-8-10-14(11-9-13)21(19,20)18-12(2)17-15-6-4-5-7-16(15)18/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKWJUBJNGRWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213904 | |
| Record name | 1-[(4-Ethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199374 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
324776-99-0 | |
| Record name | 1-[(4-Ethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324776-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Ethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfonyl Group: The benzimidazole core is then reacted with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Methylation: The final step involves methylation of the benzimidazole ring, which can be done using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-ethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-[(4-ethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-ethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzimidazole core can intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on benzimidazole derivatives with variations in sulfonyl substituents, aromatic ring modifications, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: BIM5078 and BI6015 feature nitro and chloro groups, enhancing their potency as HNF4A inhibitors compared to the 4-ethylphenyl analog. The nitro group increases electrophilicity, improving target binding . Alkyl vs.
Structural Flexibility: Compounds with extended side chains (e.g., 1-ethyl-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole) exhibit higher molecular weights and altered pharmacokinetic profiles due to increased steric bulk .
Pharmacological Applications :
- The nitro-substituted derivatives (BIM5078, BI6015) demonstrate specific enzyme inhibition, while ethoxyphenylmethyl analogs () are linked to antihistamine activity, highlighting the diversity of benzimidazole applications .
Research Findings and Mechanistic Insights
- HNF4A Inhibition : BIM5078 and BI6015 inhibit hepatocyte nuclear factor 4-alpha (HNF4A) at 10 µM, a critical target in metabolic disorders. The sulfonyl group facilitates hydrogen bonding with active-site residues, while nitro groups enhance binding affinity .
- Antimicrobial and Antiparasitic Activity : Benzimidazole derivatives with sulfonyl linkages (e.g., 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole) are explored for antiparasitic applications, though specific data for the 4-ethylphenyl analog remain unreported .
- Synthetic Accessibility : The target compound can be synthesized via Na₂S₂O₅-mediated cyclization, similar to methods used for methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate (). Substituent choice impacts reaction yields and purity .
Biological Activity
1-[(4-ethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Benzimidazole derivatives, including this compound, exhibit various pharmacological activities through multiple mechanisms:
- Topoisomerase Inhibition : Benzimidazole derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .
- DNA Intercalation : These compounds can intercalate into DNA, disrupting its structure and function, which is vital for their anticancer properties .
- Protein Kinase Inhibition : Some benzimidazoles act as inhibitors of specific protein kinases involved in cancer cell signaling pathways .
- Antimicrobial Activity : Benzimidazole derivatives have demonstrated antimicrobial effects against various bacterial strains, indicating potential applications in treating infections .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives:
| Compound | Cancer Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 17 ± 3 | Topoisomerase inhibition |
| 2-naphthalen-1-ylmethyl-benzimidazole | Leukemia | 10^-5 | Induces apoptosis |
| Methyl 2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole | Multiple cancers | 3 | Anti-leukemic properties |
In a study by Oksuzoglu et al., several benzimidazole derivatives were synthesized and tested for their ability to inhibit DNA topoisomerases. Among them, the compound with a similar structure to this compound showed promising results with an IC50 value indicating effective inhibition of cancer cell growth .
Antimicrobial Activity
The antimicrobial properties of benzimidazoles have been documented in various studies. For instance, a recent study demonstrated that certain derivatives effectively inhibited Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL . This suggests that compounds like this compound may have potential applications in treating bacterial infections.
Research Findings
Recent literature has provided insights into the broader implications of benzimidazole derivatives:
- Anti-inflammatory Effects : Some studies have indicated that benzimidazoles can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .
- Combination Therapies : Research suggests that combining benzimidazole derivatives with other therapeutic agents may enhance their efficacy against resistant cancer types and infections .
Q & A
Q. What synthetic methodologies are commonly employed for 1-[(4-ethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole?
The synthesis typically involves sulfonation of the benzimidazole core. A key step is the introduction of the 4-ethylphenylsulfonyl group via reaction with sulfonyl chlorides under basic conditions (e.g., using NaH or K₂CO₃ as a base in anhydrous DMF) . Post-synthesis purification often employs recrystallization from methanol or ethanol to isolate high-purity crystals. Reaction optimization, such as controlling stoichiometry and temperature (e.g., 0–5°C for sulfonation), is critical to avoid side products .
Q. How is the compound characterized using spectroscopic techniques?
- 1D/2D NMR : Proton assignments are resolved via COSY and HSQC experiments. For example, the methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while aromatic protons from the benzimidazole and sulfonylphenyl groups show splitting patterns in the δ 7.0–8.0 ppm range .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing it from structural analogs .
Q. What crystallographic data validate the compound’s structure?
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with key bond parameters:
- Benzimidazole C–N bond lengths: 1.32–1.35 Å
- Sulfonyl S–O bonds: 1.43–1.45 Å Intermolecular hydrogen bonds (e.g., N–H⋯O) stabilize the crystal packing, as reported in related benzimidazole sulfonates .
Advanced Research Questions
Q. How can researchers address low yields during sulfonation in scaled-up synthesis?
Low yields often stem from incomplete sulfonyl chloride activation or competing side reactions. Strategies include:
- Using freshly distilled sulfonyl chlorides.
- Employing a two-phase solvent system (e.g., toluene/water) to improve reagent mixing .
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to optimize reaction time .
Q. What computational approaches predict the compound’s pharmacological interactions?
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites, aiding in predicting binding to biological targets (e.g., kinase enzymes) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., with tubulin or DNA topoisomerases) over 100-ns trajectories, validating binding free energies via MM-PBSA analysis .
Q. How should contradictory bioactivity data across studies be analyzed?
Discrepancies in reported IC₅₀ values (e.g., anticancer activity) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Solubility Effects : Use of DMSO vs. aqueous buffers can alter compound bioavailability.
- Metabolic Interference : Cytochrome P450 interactions in vivo vs. in vitro models .
Q. What strategies resolve ambiguities in NMR assignments for structurally similar analogs?
- NOESY Experiments : Identify spatial proximity between protons (e.g., differentiating substituents on the benzimidazole ring) .
- Isotopic Labeling : ¹³C-enriched samples clarify carbon connectivity in complex splitting patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
